4-(2-Phenylethoxy)benzoic acid
Overview
Description
4-(2-Phenylethoxy)benzoic acid is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol It is characterized by a benzoic acid moiety substituted with a 2-phenylethoxy group at the para position
Mechanism of Action
- Azobenzenes are known for their photo-isomerizable properties, which means they can undergo reversible structural changes upon exposure to light .
- These changes could affect protein binding, enzymatic activity, or other cellular processes, although further research is needed to confirm this .
- As an azobenzene derivative, it may influence cellular signaling pathways, but detailed information is lacking .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid, a related compound, can interact with various enzymes and proteins . For instance, benzoic acid has been shown to interact with enzymes such as benzoate-CoA ligase , which converts benzoic acid to benzoyl-CoA, a key intermediate in various metabolic pathways
Cellular Effects
Benzoic acid, a structurally similar compound, has been shown to have cytotoxic effects on various cancer cell lines . It has also been shown to affect the stability of protein-benzoic acid complexes
Molecular Mechanism
Benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid This process involves binding interactions with biomolecules and changes in gene expression
Metabolic Pathways
Benzoic acid, a related compound, is known to be involved in various metabolic pathways . For instance, it is a product of the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of various phenolic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenylethoxy)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with 2-bromoethylbenzene in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Phenylethoxy)benzoic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions at the phenyl ring, such as halogenation or nitration.
Common Reagents and Conditions:
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products:
Esterification: Formation of esters such as methyl 4-(2-phenylethoxy)benzoate.
Reduction: Formation of 4-(2-phenylethoxy)benzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-(2-Phenylethoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Comparison with Similar Compounds
4-Phenoxybenzoic acid: Similar structure but with a phenoxy group instead of a phenylethoxy group.
4-(2-Methoxyethoxy)benzoic acid: Contains a methoxyethoxy group instead of a phenylethoxy group.
4-(2-Chloroethoxy)benzoic acid: Contains a chloroethoxy group instead of a phenylethoxy group.
Uniqueness: 4-(2-Phenylethoxy)benzoic acid is unique due to the presence of the phenylethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2-phenylethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)13-6-8-14(9-7-13)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQLEOHJRISXFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300700 | |
Record name | 4-(2-phenylethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30762-06-2 | |
Record name | 30762-06-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138401 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2-phenylethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-phenylethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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